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Compound of Interest

Compound Name:
4-Methyl-3-[2-(pyridin-4-

yl)acetamido]benzoic acid

CAS No.: 953885-10-4

Cat. No.: B3316387

Get Quote

Executive Summary
This technical guide provides a comprehensive framework for the handling, formulation, and

stability assessment of Telaglenastat (CB-839), a first-in-class, orally bioavailable glutaminase

(GLS1) inhibitor. Designed for researchers in oncology and metabolic drug discovery, this

document synthesizes physicochemical data with field-proven experimental protocols. It

addresses the compound's specific solubility challenges and provides validated methods for

preclinical vehicle preparation and stability-indicating HPLC analysis.

Compound Identity & Physicochemical Profile[1][2]
[3][4]
Telaglenastat is a specific allosteric inhibitor of glutaminase, preventing the conversion of

glutamine to glutamate, a critical fuel source for tricarboxylic acid (TCA) cycle activity in cancer

cells.[1]
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Property Detail

Common Name Telaglenastat (CB-839)

IUPAC Name

2-(pyridin-2-yl)-N-(5-(4-(6-(2-(3-

(trifluoromethoxy)phenyl)acetamido)pyridazin-3-

yl)butyl)-1,3,4-thiadiazol-2-yl)acetamide

CAS Number 1439399-58-2

Molecular Formula C₂₆H₂₄F₃N₇O₃S

Molecular Weight 571.58 g/mol

Appearance White to off-white solid powder

pKa (Calculated)

pKa₁ ≈ 3.2 (Pyridine nitrogen)pKa₂ ≈ 4.9

(Carboxylic acid moiety equivalent/Amide

acidity)

LogP / LogD
cLogP ≈ 0.84 (Neutral)LogD₇.₄ ≈ -0.2 (Ionized at

physiological pH)

Solubility
Water: Insoluble (< 0.1 mg/mL)DMSO: Soluble

(> 50 mg/mL)Ethanol: Slightly soluble

Analytical Protocols (HPLC/LC-MS)
To ensure data integrity during stability and formulation studies, a validated stability-indicating

assay is required. The following HPLC method separates the parent compound from its primary

hydrolytic degradants.

Standard HPLC Method
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm)

Mobile Phase A: 0.1% Formic Acid in Water (Maintains acidic pH to protonate basic

nitrogens)

Mobile Phase B: 0.1% Formic Acid in Acetonitrile
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Flow Rate: 1.0 mL/min

Injection Volume: 5–10 µL

Detection: UV @ 254 nm (primary) and 280 nm

Column Temp: 40°C

Gradient Profile:

Time (min) % Mobile Phase B

0.0 5%

2.0 5%

10.0 95%

12.0 95%

12.1 5%

| 15.0 | 5% (Re-equilibration) |

Sample Preparation
Stock Solution: Dissolve 1 mg of CB-839 in 1 mL of DMSO (1 mg/mL).

Working Standard: Dilute stock 1:10 in 50:50 Water:Acetonitrile for a final concentration of

100 µg/mL.

Filtration: Always filter samples through a 0.22 µm PTFE filter before injection to protect the

column from precipitation.

Formulation Protocols
CB-839 exhibits poor aqueous solubility, necessitating specific vehicle systems for in vivo

administration.
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Preclinical Oral Suspension (Toxicology/Efficacy
Models)
Best for high-dose studies (up to 200–300 mg/kg) in mice/rats where systemic exposure is

driven by absorption from a depot.

Reagents:

Carboxymethylcellulose sodium (CMC-Na) (Medium viscosity)

Tween 80 (Polysorbate 80)

Sterile Water for Injection

Protocol:

Vehicle Prep: Prepare a 1% (w/v) CMC-Na solution in sterile water containing 0.5% Tween

80. Stir overnight to ensure complete hydration of CMC.

Compound Weighing: Weigh the required amount of CB-839 powder.

Wetting: Add a small volume of the vehicle to the powder to create a thick paste. This

"wetting" step is critical to prevent clumping.

Dilution: Gradually add the remaining vehicle while vortexing or stirring.

Homogenization: Sonicate for 10–15 minutes or use a high-shear homogenizer (e.g.,

Polytron) to ensure a uniform suspension.

Storage: Store at 4°C for up to 7 days. Resuspend thoroughly before dosing.

Solubilized Intravenous/Oral Solution (PK Studies)
Best for low-dose (<10 mg/kg) pharmacokinetic studies requiring immediate bioavailability.

Vehicle Composition: 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline

Protocol:
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Dissolution: Dissolve CB-839 completely in DMSO (10% of final volume).

Co-solvent Addition: Add PEG300 (40% of final volume) and vortex. The solution should

remain clear.

Surfactant: Add Tween 80 (5% of final volume) and mix.

Aqueous Phase: Slowly add warm (37°C) Saline (45% of final volume) while vortexing.

Critical Note: Adding cold saline may cause precipitation. If cloudiness occurs, sonicate

immediately.

Stability & Degradation Pathways
Telaglenastat contains amide linkages and a heteroaromatic system susceptible to specific

degradation pathways. Understanding these is vital for interpreting "loss of potency" in stored

samples.

Forced Degradation Study Design
To validate the HPLC method and understand stability, subject the compound to the following

stress conditions:

Acid Hydrolysis: 0.1 N HCl at 60°C for 4 hours.

Mechanism:[2][3][4][5] Hydrolysis of the amide bond connecting the benzoic acid and

pyridine-acetate moieties.

Base Hydrolysis: 0.1 N NaOH at 60°C for 2 hours.

Risk: Rapid hydrolysis of the amide; potential racemization if chiral centers were present

(not applicable here, but good practice).

Oxidation: 3% H₂O₂ at Room Temperature for 24 hours.

Target: N-oxide formation on the pyridine or thiadiazole rings.

Photostability: Exposure to UV light (ICH Q1B conditions) for 24 hours.
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Degradation Pathway Visualization
The diagram below illustrates the primary hydrolytic cleavage expected under acidic/basic

stress, leading to the formation of the aniline derivative and the pyridine-acetic acid fragment.

Primary Hydrolysis Products

Telaglenastat (CB-839)
(Parent)

Degradant A
(3-amino-4-methylbenzoic acid deriv.)Acid/Base Hydrolysis

(Amide Cleavage)

Degradant B
(2-(pyridin-4-yl)acetic acid deriv.)

Acid/Base Hydrolysis

N-Oxide Impurity
(Oxidative Stress)

Oxidation (H2O2)
(Pyridine N-oxidation)

Click to download full resolution via product page

Figure 1: Predicted degradation pathways for Telaglenastat under stress conditions. The

central amide bond is the primary site of hydrolytic instability.

Biological Application Notes
Cellular Assays (In Vitro)

Solvent: Dissolve stock in 100% DMSO at 10 mM or 20 mM.

Storage: Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles (>3 cycles).

Media Prep: Dilute into culture media immediately prior to use. Keep final DMSO

concentration < 0.1% to avoid solvent toxicity.

Glutamine Levels:Critical Control Point. The potency of CB-839 is dependent on glutamine

concentration. Ensure media contains physiological glutamine levels (0.5 – 2 mM) rather

than the supraphysiological levels (4 mM) found in standard DMEM/RPMI, as excess

glutamine can shift the IC50.
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In Vivo Dosing Strategy
Dose Range: 200 mg/kg BID (Twice Daily) is a standard efficacious dose in mouse xenograft

models.

Timing: Administer 1 hour prior to metabolic flux studies (e.g., C13-Glutamine tracing) to

ensure maximum enzyme inhibition during the tracer uptake window.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.
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Phone: (601) 213-4426
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Contact our Ph.D. Support Team for a compatibility check

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.oaepublish.com/articles/cdr.2023.49
https://www.medkoo.com/products/5340
https://www.benchchem.com/product/b3316387/docs#application-note-formulation-stability-and-analytical-profiling-of-telaglenastat-cb-839
https://www.benchchem.com/product/b3316387/docs#application-note-formulation-stability-and-analytical-profiling-of-telaglenastat-cb-839
https://www.benchchem.com/product/b3316387/docs#application-note-formulation-stability-and-analytical-profiling-of-telaglenastat-cb-839
https://www.benchchem.com/product/b3316387/docs#application-note-formulation-stability-and-analytical-profiling-of-telaglenastat-cb-839
https://www.benchchem.com/product/b3316387?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3316387?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

